6-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)pyridin-3-amine
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Overview
Description
6-(2-{2-Azabicyclo[221]heptan-2-yl}pyrimidin-5-yl)pyridin-3-amine is a complex organic compound that features a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)pyridin-3-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Intermediate: The bicyclic structure can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Functionalization of the Pyrimidine Ring: The pyrimidine ring is introduced through a series of nucleophilic substitution reactions, often using halogenated pyrimidines as starting materials.
Coupling Reactions: The final step involves coupling the bicyclic intermediate with the functionalized pyrimidine ring under conditions that promote the formation of the desired amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)pyridin-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
6-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)pyridin-3-amine involves its interaction with specific molecular targets. It is known to bind to certain enzymes, inhibiting their activity and thereby modulating biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one: A related compound with a similar bicyclic structure.
2-Azabicyclo[2.2.1]heptane: Another bicyclic compound with different functional groups.
Uniqueness
6-(2-{2-Azabicyclo[2.2.1]heptan-2-yl}pyrimidin-5-yl)pyridin-3-amine is unique due to its combination of a bicyclic structure with a pyrimidine and pyridine ring, which imparts distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H17N5 |
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Molecular Weight |
267.33 g/mol |
IUPAC Name |
6-[2-(2-azabicyclo[2.2.1]heptan-2-yl)pyrimidin-5-yl]pyridin-3-amine |
InChI |
InChI=1S/C15H17N5/c16-12-2-4-14(17-8-12)11-6-18-15(19-7-11)20-9-10-1-3-13(20)5-10/h2,4,6-8,10,13H,1,3,5,9,16H2 |
InChI Key |
COTGGBDYMULKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CN2C3=NC=C(C=N3)C4=NC=C(C=C4)N |
Origin of Product |
United States |
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